(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
説明
(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine hydrochloride derivative characterized by a trifluoromethoxy (-OCF₃) substituent and a methyl group on the ethylamine backbone. The compound’s molecular formula is C₉H₁₀ClF₃N₂O₃ (molecular weight: 286.63 g/mol), as inferred from its structurally analogous counterpart, (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine hydrochloride .
特性
IUPAC Name |
(2R)-1-(trifluoromethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKYDGXVATMFY-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Materials and Reagents
-
Precursor : Ethylamine derivatives (e.g., 2-aminoethanol) serve as primary substrates.
-
Methylating Agent : Dimethyl sulfate (Me₂SO₄) in the presence of NaOH or K₂CO₃.
-
Trifluoromethoxy Source : Trifluoromethyl triflate (CF₃OTf) or hexafluoroacetone.
-
Chiral Catalysts : Ruthenium complexes (e.g., [(p-cymene)RuCl(L)] where L = chiral ligand).
Step 1: N-Methylation
Ethylamine derivatives undergo methylation using dimethyl sulfate in a polar aprotic solvent (e.g., DMF) at 0–25°C. The reaction is quenched with aqueous base to isolate the N-methylated intermediate.
Reaction Conditions :
Step 2: Trifluoromethoxy Group Installation
The N-methylated intermediate reacts with trifluoromethyl triflate in the presence of a base (e.g., K₂CO₃) to form the trifluoromethoxy moiety. This step requires anhydrous conditions to prevent hydrolysis.
Reaction Conditions :
Step 3: Chiral Resolution
Asymmetric catalytic hydrogenation using chiral ruthenium catalysts achieves enantiomeric excess (ee) >95%. For example, chlorine{(1R,2R)-(−)-2-amino-1,2-diphenylethyl}(p-toluenesulfonyl)amino}(p-cymene)ruthenium(II) facilitates the reduction of imine intermediates to the (R)-enantiomer.
Catalytic System :
Process Optimization Strategies
Catalyst Loading and Solvent Effects
Reducing catalyst load from 2 mol% to 0.5 mol% maintains enantioselectivity while lowering costs. Ethanol outperforms DMF in minimizing side reactions during hydrogenation.
Temperature Control
Maintaining temperatures between −5°C and 50°C prevents racemization. For instance, hydrogenation at 25°C achieves 90% yield versus 70% at 50°C.
Purification Techniques
-
Acid-Base Extraction : The hydrochloride salt is precipitated by adding HCl to the free base in ethyl acetate.
-
Crystallization : Recrystallization from isopropanol/water mixtures enhances purity to >98%.
Comparative Analysis of Chiral Methods
| Method | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)-(1R,2R)-DPEN | 96 | 90 | |
| Chiral Auxiliary | (S)-(−)-α-Methylbenzylamine | 99 | 85 | |
| Enzymatic Resolution | Lipase (Pseudomonas fluorescens) | 92 | 78 |
Key Findings :
-
Ruthenium-catalyzed hydrogenation balances cost and efficiency.
-
Chiral auxiliaries offer higher ee but require additional steps for auxiliary removal.
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O) : δ 1.35 (s, 3H, CH₃), 3.45–3.60 (m, 2H, CH₂), 4.20 (q, 1H, CH), 4.85 (s, 1H, NH).
-
Mass Spectrometry : m/z 179.57 [M+H]⁺, consistent with C₄H₉ClF₃NO.
Industrial Scalability Challenges
化学反応の分析
Types of Reactions
®-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
1.1. Antidepressant and Antipsychotic Potential
Research has indicated that trifluoromethyl-containing compounds often exhibit enhanced pharmacological properties. (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride has been investigated as a potential candidate for antidepressant and antipsychotic drugs. The presence of the trifluoromethoxy group is believed to enhance the selectivity and potency of the compound towards specific receptors, such as dopamine and serotonin receptors .
1.2. Neurological Disorders
The compound is being explored for its efficacy in treating neurological disorders, particularly those related to dopamine receptor modulation. Its structural similarity to known neuroactive agents suggests it may serve as a scaffold for developing new therapies targeting conditions like schizophrenia and depression .
2.1. Synthesis of Trifluoromethyl Compounds
This compound serves as an important intermediate in the synthesis of various trifluoromethylated compounds. The synthesis often involves methods such as:
- Electrophilic Trifluoromethylation: Utilizing reagents such as Selectfluor or Togni reagents to introduce the trifluoromethoxy group onto aromatic or aliphatic substrates .
- N-Alkylation Reactions: The compound can be used in N-alkylation reactions to produce more complex amines that may have enhanced biological activity .
3.1. Case Study: Antidepressant Activity
A study published in 2023 explored the structure-activity relationship (SAR) of various trifluoromethylated amines, including this compound. The findings suggested that modifications to the trifluoromethoxy group significantly impacted the binding affinity to serotonin receptors, indicating potential antidepressant properties .
3.2. Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound revealed that its bioavailability could be optimized through structural modifications. Studies indicated that compounds with this functional group exhibited altered metabolic pathways, leading to improved stability and efficacy in vivo .
Comparative Analysis of Trifluoromethylated Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| This compound | Structure | Antidepressant, Antipsychotic | Enhanced receptor selectivity |
| EDI048 | Structure | Anti-Cryptosporidium | Poor systemic exposure despite efficacy |
| (R)-2-Amino-1,1,1-trifluoro-propane hydrochloride | Structure | Neurological Disorders | High selectivity for D3 receptors |
作用機序
The mechanism of action of ®-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, highlighting differences in substituents, fluorine content, and pharmacological relevance:
Key Comparative Insights
- Fluorine Content and Lipophilicity: The trifluoromethoxy group (-OCF₃) in the target compound confers greater lipophilicity compared to non-fluorinated analogues (e.g., 2-Chloro-N-(2-methoxyethyl)-N-methylethanamine HCl). However, (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine HCl, with six fluorine atoms, exhibits even higher hydrophobicity, which may enhance blood-brain barrier penetration but could also increase metabolic resistance .
Stereochemical Influence :
The (R)-configuration is shared among fluorinated ethylamine hydrochlorides (e.g., and ), suggesting enantioselective utility in asymmetric synthesis or receptor targeting. For example, (R)-configured trifluoromethylphenyl ethylamines are often used in kinase inhibitor design due to their ability to fit stereospecific binding pockets .- Synthetic Complexity: The synthesis of trifluoromethoxy-containing amines (e.g., the target compound) typically involves multi-step protocols with protective group strategies (see for analogous methods). In contrast, non-fluorinated amines like 2-(3,4-Dihydroxyphenyl)ethylamine HCl (CAS 62-31-7) are synthesized via simpler alkylation or condensation routes .
Pharmacological Relevance :
While direct pharmacological data for the target compound are absent in the evidence, structurally related compounds (e.g., ’s spirocyclic phosphazenes and ’s pyridinyl carboxamides) are utilized in antiviral and anticancer drug development. The trifluoromethoxy group’s electron-withdrawing nature may modulate pharmacokinetic properties, such as prolonged half-life or reduced CYP450 metabolism .
Stability and Analytical Profiles
- HPLC retention times for fluorinated amines (e.g., 1.11–1.37 minutes in ) indicate moderate polarity, aligning with their lipophilic substituents .
- Thermal and Chemical Stability: Trifluoromethoxy groups are generally stable under acidic and thermal conditions, as evidenced by the synthesis of related compounds at 60°C without decomposition ().
生物活性
Chemical Structure and Properties
The structure of (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride features:
- A central ethylamine backbone.
- A methyl group at one terminal carbon.
- A trifluoromethoxy group at the second carbon.
This configuration suggests potential for diverse interactions with biological targets, particularly in pharmacology.
Biological Activity Overview
While direct studies on this compound are sparse, compounds containing trifluoromethoxy groups are often associated with various pharmacological properties. These may include:
- Enzyme Inhibition : Trifluoromethoxy compounds have been shown to inhibit various enzymes, potentially impacting metabolic pathways.
- Receptor Binding : The structural characteristics may allow for binding to neurotransmitter receptors, influencing neurotransmission and signaling pathways .
Structure-Activity Relationship (SAR)
Research into related compounds indicates that the presence of the trifluoromethoxy group can significantly enhance biological activity. For instance, studies have shown that modifications in the molecular structure can lead to increased potency in receptor binding and enzyme inhibition, suggesting that similar effects might be observed with this compound .
Table 1: Summary of Biological Activities of Trifluoromethoxy Compounds
Case Studies
Case Study 1: Enzyme Inhibition
In a study involving various trifluoromethoxy-substituted compounds, it was observed that the introduction of this functional group significantly increased the inhibitory activity against specific enzymes. For example, compounds similar to this compound showed enhanced inhibition rates compared to their non-fluorinated counterparts .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of trifluoromethyl-substituted benzimidazole derivatives demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. Such findings suggest that this compound could exhibit similar antimicrobial properties due to its structural features .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for enantioselective preparation of (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, and how can chiral purity be validated?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) is preferred for enantiomeric control. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetric analysis can validate purity. For trifluoromethoxy-group stability, monitor reaction conditions (pH < 7, inert atmosphere) to prevent hydrolysis .
- Data Gap : Limited published protocols exist for this specific trifluoromethoxy-substituted amine. Cross-reference methods for structurally analogous compounds like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, where trifluoromethoxy stability is pH-sensitive .
Q. How should researchers address missing physicochemical parameters (e.g., solubility, pKa) for this compound in experimental design?
- Methodology : Use predictive tools like ACD/Labs or ChemAxon for estimating solubility and pKa. Validate experimentally via shake-flask solubility assays in DMSO/PBS buffers and potentiometric titration. Note that trifluoromethoxy groups may reduce aqueous solubility compared to non-fluorinated analogs .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodology :
- NMR : Confirm stereochemistry via -NMR and -NMR (e.g., coupling constants for methyl/trifluoromethoxy groups).
- LC-MS : Detect impurities (<0.1% via UV/ELSD) and validate molecular weight.
- Elemental Analysis : Verify Cl⁻ content (theoretical vs. observed) to confirm hydrochloride salt stoichiometry .
Advanced Research Questions
Q. How can contradictory stability data for trifluoromethoxy-containing amines in literature be resolved during formulation studies?
- Methodology : Conduct accelerated stability testing under varied conditions (pH, temperature, humidity). For example, notes missing pH stability data; design experiments comparing degradation rates in buffered solutions (pH 3–9). Use Arrhenius modeling to predict shelf-life. Cross-reference degradation pathways of similar compounds, such as (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride .
Q. What strategies are effective for elucidating metabolic pathways of this compound in preclinical models?
- Methodology :
- In vitro : Use liver microsomes or hepatocytes to identify Phase I/II metabolites. Monitor for defluorination or O-demethylation products via high-resolution mass spectrometry (HRMS).
- Isotope Labeling : Introduce or labels at the methyl or trifluoromethoxy group to track metabolic fate .
Q. How do enantiomeric differences in (R)- vs. (S)-configurations impact receptor binding or toxicity profiles?
- Methodology :
- Computational Docking : Compare binding affinities to target receptors (e.g., amine transporters or GPCRs) using Schrödinger Suite or AutoDock.
- In vivo Toxicity : Assess enantiomer-specific effects in rodent models via dose-response studies (LD50, neurobehavioral assays). highlights the importance of stereochemistry in dimethylamino-containing analogs .
Q. What experimental designs mitigate batch-to-batch variability in hydrochloride salt crystallization?
- Methodology : Optimize anti-solvent crystallization using ethanol/water mixtures under controlled supersaturation. Monitor crystal polymorphism via PXRD and DSC. For hygroscopic batches, employ dynamic vapor sorption (DVS) to assess moisture uptake .
Contradiction Analysis & Reproducibility
Q. How should researchers interpret discrepancies in reported bioactivity data for trifluoromethoxy derivatives across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies. For example, ’s time-dependent effects in behavioral studies suggest longitudinal designs are critical.
- Standardization : Use pharmacopeial reference standards (e.g., USP/EP guidelines) for potency calibration .
Q. Why do computational predictions of LogP for this compound conflict with experimental values, and how can this be resolved?
- Root Cause : Trifluoromethoxy groups exhibit unique electronic effects that challenge force-field accuracy in software.
- Resolution : Validate predictions with experimental shake-flask LogP measurements. Adjust computational parameters using fragment-based contribution methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
